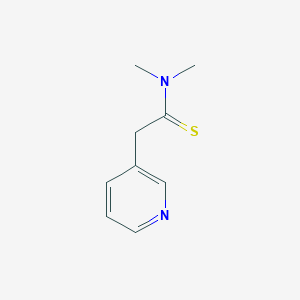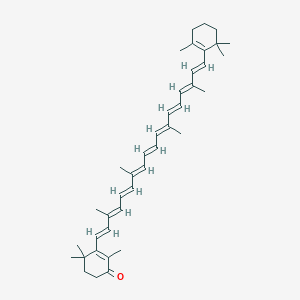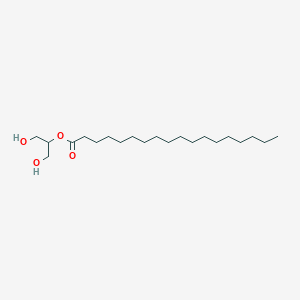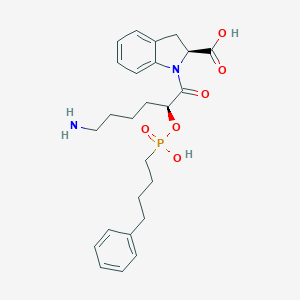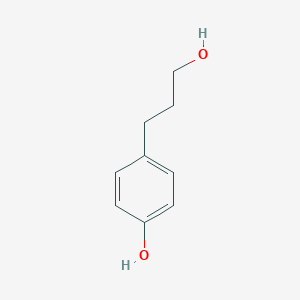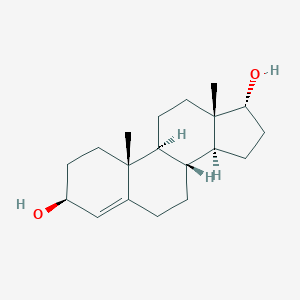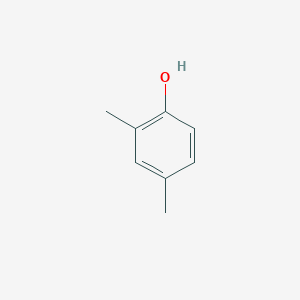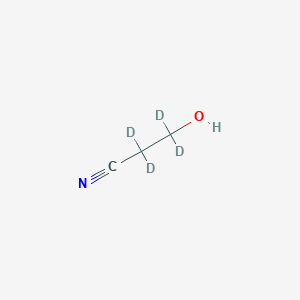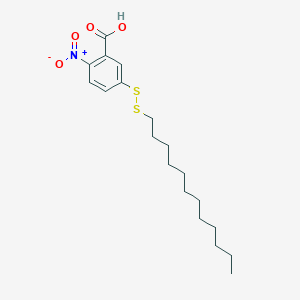
C12-Tnb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dodecyldithio)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a dodecyldithio substituent at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dodecyldithio)-2-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the dodecyldithio group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The dodecyldithio group can be introduced via a nucleophilic substitution reaction using dodecylthiol and a suitable leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production of 5-(Dodecyldithio)-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dodecyldithio)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The dodecyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Dodecyldithio)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Dodecyldithio)-2-nitrobenzoic acid depends on its application. In biological systems, it may interact with enzymes or cellular components through its nitro and dodecyldithio groups. These interactions can lead to inhibition or activation of specific biochemical pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: Lacks the dodecyldithio group, making it less hydrophobic and less reactive in certain chemical reactions.
5-(Methylthio)-2-nitrobenzoic acid: Contains a shorter alkyl chain, resulting in different solubility and reactivity properties.
5-(Dodecyloxy)-2-nitrobenzoic acid: Has an ether linkage instead of a thioether, affecting its chemical stability and reactivity.
Uniqueness
5-(Dodecyldithio)-2-nitrobenzoic acid is unique due to its long dodecyldithio chain, which imparts distinct hydrophobic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.
Eigenschaften
CAS-Nummer |
114019-73-7 |
|---|---|
Molekularformel |
C19H29NO4S2 |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
5-(dodecyldisulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
InChI-Schlüssel |
LNGWGYPBWOQGGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Key on ui other cas no. |
114019-73-7 |
Synonyme |
5-dodecyldithio-2-nitrobenzoic acid C12-TNB dodecyldithio-5-(2-nitrobenzoic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


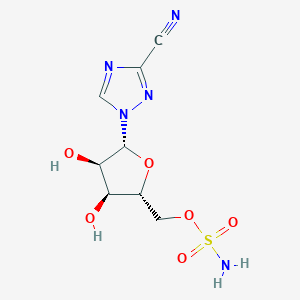
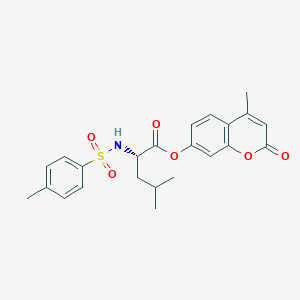

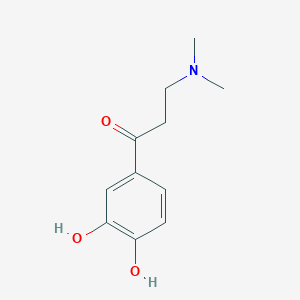

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
